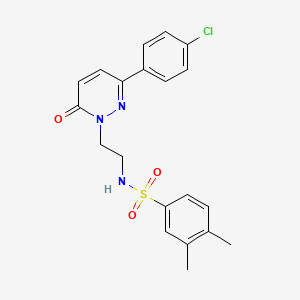

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, sulfonamide, and pyridazinone are recurrent in the literature, suggesting that the compound may exhibit similar properties and reactivity patterns as those described in the papers .

Synthesis Analysis

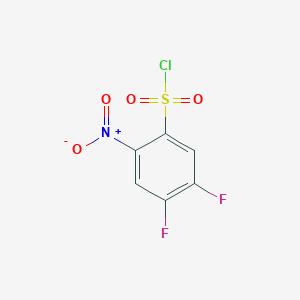

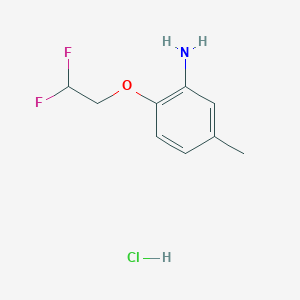

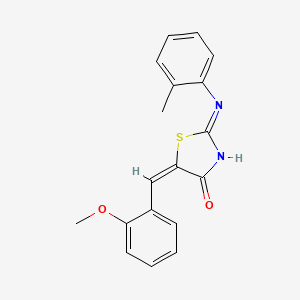

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was achieved by reacting 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media . Similarly, the synthesis of other sulfonamide derivatives, such as those described in the papers, often involves the use of protective groups, base-mediated reactions, and subsequent deprotection steps . These methods could potentially be adapted for the synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques such as H-NMR, IR, and mass spectrometry . X-ray diffraction studies provide detailed insights into the crystal structures, revealing how molecules are linked into dimers or form inclusion compounds with solvents such as water . The molecular structure of the compound would likely exhibit similar characteristics, with potential hydrogen bonding and dimer formation.

Chemical Reactions Analysis

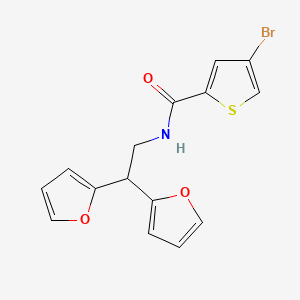

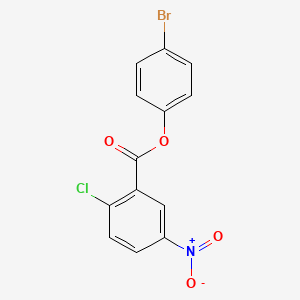

Sulfonamide compounds participate in various chemical reactions. For example, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds can yield a range of products including carbinols, imines, amides, and acids . N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylation reagents, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry . The compound of interest may also undergo similar reactions, contributing to its potential as a synthetic intermediate or a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro or chloro substituents can affect the acidity of the sulfonamide hydrogen, solubility, and reactivity . The pyridazinone ring, as seen in related compounds, may confer additional stability or reactivity due to its aromatic character and the presence of a carbonyl group . The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide would likely exhibit properties consistent with these observations, including potential biological activity as suggested by the high therapeutic index of related compounds .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The compound's relevance to scientific research can be likened to the study of antioxidants and their capacity in various fields, including food engineering and medicine. For instance, the ABTS/PP decolorization assay, a prevalent method for determining antioxidant capacity, highlights the intricate reaction pathways antioxidants may undergo. Some antioxidants can form coupling adducts, whereas others oxidize without coupling, indicating specific reactions for certain antioxidants. This depth of chemical interaction underscores the compound's potential utility in elucidating antioxidant reactions and applications in scientific research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Analytical Methods in Determining Antioxidant Activity

The compound's significance is further mirrored in the critical analysis of tests used to determine antioxidant activity, which involves a variety of chemical reactions and detection mechanisms. This comprehensive review of methods, such as ORAC, HORAC, and DPPH, provides a basis for understanding how compounds interact with antioxidants, offering a window into their potential research applications and the need for such compounds in enhancing analytical accuracy and applicability in antioxidant activity determination (Munteanu & Apetrei, 2021).

Electrochemical Surface Finishing and Energy Storage

In the realm of electrochemical technology, the compound's research applications are akin to the exploration of Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage. This review underscores the evolving research landscape and the potential of compounds in facilitating advancements in electrochemical applications, highlighting the compound's relevance in scientific research exploring novel materials and methods for energy storage and surface finishing technologies (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-14-3-8-18(13-15(14)2)28(26,27)22-11-12-24-20(25)10-9-19(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCYNMLCNDWOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)